Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C₁₀H₁₃ClO₂S and a molecular weight of 232.73 g/mol. This compound is characterized by its sulfur and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted to an ester group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification methods are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate: This compound differs by having an amino group instead of a methyl group.
(5-chlorothiophen-2-yl)methyl: amine hydrochloride: This compound has an amine group and a longer alkyl chain.
Uniqueness: Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate is unique due to its specific structural features, such as the presence of the dimethyl group and the chlorothiophene moiety, which influence its reactivity and applications.
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Properties
IUPAC Name |
methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,9(12)13-3)6-7-4-5-8(11)14-7/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBASKAIHVRCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694883 | |
Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419565-61-0 | |
Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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